2-Bromo-5-chloro-3-ethylimidazole-4-carbonitrile
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Overview
Description
2-Bromo-5-chloro-3-ethylimidazole-4-carbonitrile is a heterocyclic compound that contains both bromine and chlorine atoms. This compound is part of the imidazole family, which is known for its significant role in various biological and chemical processes. The presence of both bromine and chlorine atoms in the structure makes it a versatile compound for various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloro-3-ethylimidazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-5-chloro-3-ethylimidazole with cyanogen bromide in the presence of a base. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chloro-3-ethylimidazole-4-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce corresponding oxo derivatives.
Scientific Research Applications
2-Bromo-5-chloro-3-ethylimidazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloro-3-ethylimidazole-4-carbonitrile involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms allows it to form strong interactions with biological molecules, potentially inhibiting or modifying their functions. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-chloro-5-ethylimidazole-3-carbonitrile
- 2-Chloro-5-bromo-3-ethylimidazole-4-carbonitrile
- 2-Bromo-5-chloro-4-ethylimidazole-3-carbonitrile
Uniqueness
2-Bromo-5-chloro-3-ethylimidazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms in specific positions allows for unique reactivity and interaction with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-bromo-5-chloro-3-ethylimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN3/c1-2-11-4(3-9)5(8)10-6(11)7/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHIECXBHJXMMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(N=C1Br)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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